2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylacetamide
Description
The compound 2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylacetamide is a sulfanyl-acetamide derivative featuring a tetrazole ring substituted with a 2,4-dimethylphenyl group and an acetamide moiety linked to a 2-hydroxyquinolinylmethyl group.
Properties
Molecular Formula |
C22H22N6O2S |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]acetamide |
InChI |
InChI=1S/C22H22N6O2S/c1-14-8-9-19(15(2)10-14)28-22(24-25-26-28)31-13-21(30)27(3)12-16-11-20(29)23-18-7-5-4-6-17(16)18/h4-11H,12-13H2,1-3H3,(H,23,29) |
InChI Key |
HBQNBSREZPUVCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NN=N2)SCC(=O)N(C)CC3=CC(=O)NC4=CC=CC=C43)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylacetamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2,4-dimethylphenylhydrazine with sodium azide under acidic conditions.
Sulfanyl Linkage Formation: The tetrazole derivative is then reacted with a suitable thiol compound to introduce the sulfanyl group.
Quinoline Derivative Preparation: The quinoline moiety is synthesized separately, often starting from 2-hydroxyquinoline.
Final Coupling Reaction: The quinoline derivative is coupled with the tetrazole-sulfanyl intermediate under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline moiety, potentially converting it to dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylacetamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of this compound is likely multifaceted, involving interactions with various molecular targets:
Enzyme Inhibition: The tetrazole ring can mimic the structure of natural substrates, allowing the compound to inhibit specific enzymes.
Receptor Binding: The quinoline moiety can interact with biological receptors, modulating their activity.
Pathways Involved: The compound may affect signaling pathways related to cell growth and apoptosis, making it a potential anticancer agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and spectral differences between the target compound and related acetamide derivatives:
Structural and Electronic Differences
- Tetrazole vs. Triazole Core: The target compound’s tetrazole ring (five-membered, four N atoms) offers higher aromatic stability and metabolic resistance compared to triazole derivatives (three N atoms).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
